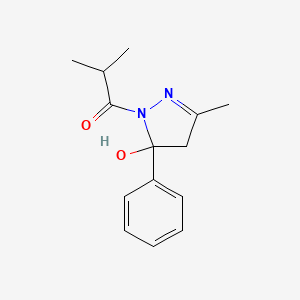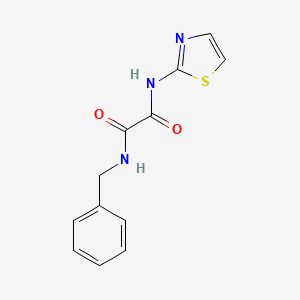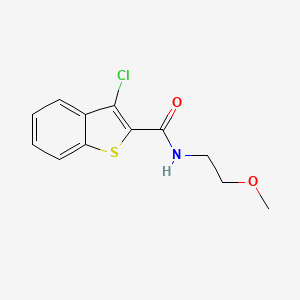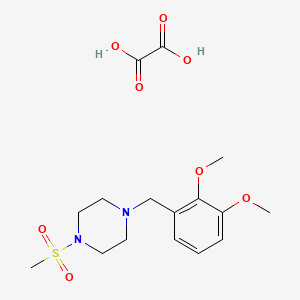![molecular formula C18H19N3O3 B5083836 2-(2-oxo-1-pyrrolidinyl)-N-[(2-phenoxy-3-pyridinyl)methyl]acetamide](/img/structure/B5083836.png)
2-(2-oxo-1-pyrrolidinyl)-N-[(2-phenoxy-3-pyridinyl)methyl]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-oxo-1-pyrrolidinyl)-N-[(2-phenoxy-3-pyridinyl)methyl]acetamide, also known as OPMA, is a synthetic compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. OPMA belongs to the class of compounds known as pyrrolidinyl acetamides and is known to possess a wide range of biological activities.
作用机制
The exact mechanism of action of 2-(2-oxo-1-pyrrolidinyl)-N-[(2-phenoxy-3-pyridinyl)methyl]acetamide is not fully understood. However, it has been proposed that 2-(2-oxo-1-pyrrolidinyl)-N-[(2-phenoxy-3-pyridinyl)methyl]acetamide exerts its biological activities by modulating various signaling pathways. 2-(2-oxo-1-pyrrolidinyl)-N-[(2-phenoxy-3-pyridinyl)methyl]acetamide has been shown to inhibit the NF-κB signaling pathway, which plays a crucial role in inflammation and cancer. 2-(2-oxo-1-pyrrolidinyl)-N-[(2-phenoxy-3-pyridinyl)methyl]acetamide has also been found to inhibit the PI3K/Akt/mTOR signaling pathway, which is involved in cell proliferation and survival. Additionally, 2-(2-oxo-1-pyrrolidinyl)-N-[(2-phenoxy-3-pyridinyl)methyl]acetamide has been shown to inhibit the JAK/STAT signaling pathway, which is involved in immune response and inflammation.
Biochemical and physiological effects:
2-(2-oxo-1-pyrrolidinyl)-N-[(2-phenoxy-3-pyridinyl)methyl]acetamide has been found to possess various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha. 2-(2-oxo-1-pyrrolidinyl)-N-[(2-phenoxy-3-pyridinyl)methyl]acetamide has also been found to inhibit the production of reactive oxygen species, which are involved in oxidative stress and inflammation. Additionally, 2-(2-oxo-1-pyrrolidinyl)-N-[(2-phenoxy-3-pyridinyl)methyl]acetamide has been shown to modulate the expression of various genes involved in cell proliferation, differentiation, and apoptosis.
实验室实验的优点和局限性
2-(2-oxo-1-pyrrolidinyl)-N-[(2-phenoxy-3-pyridinyl)methyl]acetamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in the lab. It has been extensively studied for its biological activities and has been found to possess potent anti-inflammatory, anti-cancer, and anti-viral properties. However, there are also some limitations to using 2-(2-oxo-1-pyrrolidinyl)-N-[(2-phenoxy-3-pyridinyl)methyl]acetamide in lab experiments. It has a low solubility in water, which can make it difficult to work with. Additionally, the exact mechanism of action of 2-(2-oxo-1-pyrrolidinyl)-N-[(2-phenoxy-3-pyridinyl)methyl]acetamide is not fully understood, which can make it challenging to interpret the results of experiments.
未来方向
There are several future directions for the study of 2-(2-oxo-1-pyrrolidinyl)-N-[(2-phenoxy-3-pyridinyl)methyl]acetamide. One direction is to further elucidate the mechanism of action of 2-(2-oxo-1-pyrrolidinyl)-N-[(2-phenoxy-3-pyridinyl)methyl]acetamide. This could involve studying the effects of 2-(2-oxo-1-pyrrolidinyl)-N-[(2-phenoxy-3-pyridinyl)methyl]acetamide on various signaling pathways and identifying its molecular targets. Another direction is to study the potential use of 2-(2-oxo-1-pyrrolidinyl)-N-[(2-phenoxy-3-pyridinyl)methyl]acetamide in the treatment of various diseases such as cancer, viral infections, and neurodegenerative diseases. Additionally, there is a need to optimize the synthesis method of 2-(2-oxo-1-pyrrolidinyl)-N-[(2-phenoxy-3-pyridinyl)methyl]acetamide to increase its yield and solubility in water.
合成方法
The synthesis of 2-(2-oxo-1-pyrrolidinyl)-N-[(2-phenoxy-3-pyridinyl)methyl]acetamide is a multi-step process that involves the use of various reagents and solvents. The first step involves the reaction of pyrrolidine with 2-chloroacetyl chloride to produce 2-(2-oxo-1-pyrrolidinyl) acetic acid. The second step involves the reaction of 2-(2-oxo-1-pyrrolidinyl) acetic acid with N-(2-phenoxy-3-pyridinyl) methyleneamine to produce 2-(2-oxo-1-pyrrolidinyl)-N-[(2-phenoxy-3-pyridinyl)methyl]acetamide. The overall yield of the synthesis process is around 50%.
科学研究应用
2-(2-oxo-1-pyrrolidinyl)-N-[(2-phenoxy-3-pyridinyl)methyl]acetamide has been extensively studied for its potential therapeutic applications. It has been found to possess anti-inflammatory, anti-cancer, and anti-viral properties. 2-(2-oxo-1-pyrrolidinyl)-N-[(2-phenoxy-3-pyridinyl)methyl]acetamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. It has also been found to possess potent anti-viral activity against various viruses such as influenza, herpes simplex, and HIV. 2-(2-oxo-1-pyrrolidinyl)-N-[(2-phenoxy-3-pyridinyl)methyl]acetamide has been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease.
属性
IUPAC Name |
2-(2-oxopyrrolidin-1-yl)-N-[(2-phenoxypyridin-3-yl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O3/c22-16(13-21-11-5-9-17(21)23)20-12-14-6-4-10-19-18(14)24-15-7-2-1-3-8-15/h1-4,6-8,10H,5,9,11-13H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBMAKIGIZTVQIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)CC(=O)NCC2=C(N=CC=C2)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(4-ethoxyphenyl)-2-[4-(4-methylphenyl)-1-oxo-5,6,7,8-tetrahydro-2(1H)-phthalazinyl]acetamide](/img/structure/B5083758.png)

![4-[2-(2,6-dimethylphenoxy)ethyl]morpholine oxalate](/img/structure/B5083773.png)


![1-[2-(3,4-dimethoxyphenyl)ethyl]-3-[4-(4-nitrophenyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B5083785.png)
![N-[3-(4-methoxyphenyl)propyl]-6-(4-methoxy-1-piperidinyl)nicotinamide](/img/structure/B5083789.png)
![4-[3-oxo-3-(1-pyrrolidinyl)propyl]-1-(3-phenoxybenzyl)piperidine](/img/structure/B5083797.png)

![N-(3,4-dimethylphenyl)-2-[5-(5-isopropyl-4-methoxy-2-methylbenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide](/img/structure/B5083808.png)
![methyl 2-({3-[(cyclopropylcarbonyl)amino]-2-methylbenzoyl}amino)benzoate](/img/structure/B5083812.png)

![[1-(3-methoxyphenyl)-1H-1,2,3-triazol-5-yl]acetic acid](/img/structure/B5083820.png)
![N-[2-(tert-butylthio)ethyl]-4-{[(4-chlorophenyl)thio]methyl}benzamide](/img/structure/B5083845.png)